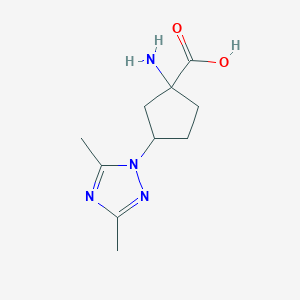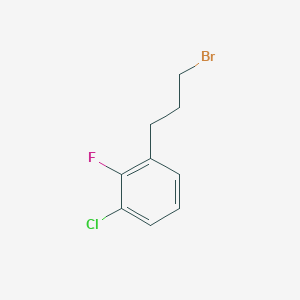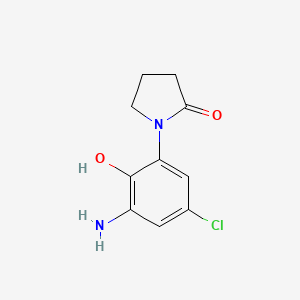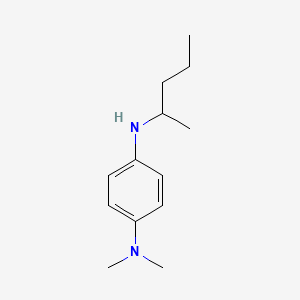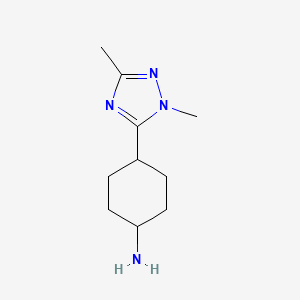
1-(3-Bromopropyl)-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4,4-difluoropiperidine is an organic compound that features a piperidine ring substituted with a 3-bromopropyl group and two fluorine atoms at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4,4-difluoropiperidine can be synthesized through a multi-step process. One common method involves the initial formation of 4,4-difluoropiperidine, followed by the introduction of the 3-bromopropyl group. The synthesis typically involves:
Step 1: Formation of 4,4-difluoropiperidine by reacting piperidine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions.
Step 2: Alkylation of 4,4-difluoropiperidine with 1,3-dibromopropane in the presence of a strong base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Nucleophilic Substitution: Formation of 1-(3-azidopropyl)-4,4-difluoropiperidine.
Elimination Reactions: Formation of 4,4-difluoro-1-propylpiperidine.
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 1-(3-propyl)-4,4-difluoropiperidine.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4,4-difluoropiperidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4,4-difluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms may enhance the compound’s stability and influence its binding affinity to targets.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-4,4-difluoropiperidine
- 1-(3-Iodopropyl)-4,4-difluoropiperidine
- 1-(3-Bromopropyl)-4-fluoropiperidine
Comparison: 1-(3-Bromopropyl)-4,4-difluoropiperidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds with only one fluorine atom or different halogen substitutions. The difluoro substitution may enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Propiedades
Fórmula molecular |
C8H14BrF2N |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4,4-difluoropiperidine |
InChI |
InChI=1S/C8H14BrF2N/c9-4-1-5-12-6-2-8(10,11)3-7-12/h1-7H2 |
Clave InChI |
FHZZCJPFGZKBGA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
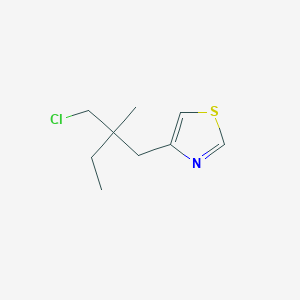
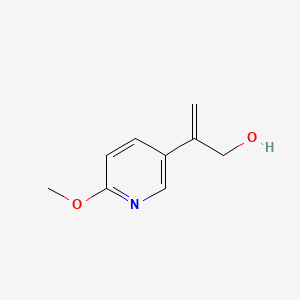
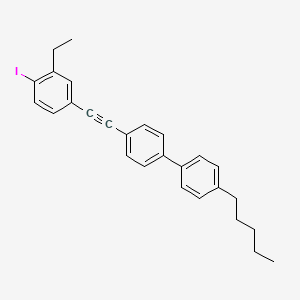

![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

